Methyl 4,6-dimethylpyrimidine-5-carboxylate
Description
Methyl 4,6-dimethylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a six-membered aromatic ring with two methyl groups at positions 4 and 6 and a methyl ester moiety at position 5. Its molecular formula is C₉H₁₂N₂O₂ (molecular weight: 196.20 g/mol). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive ester group and steric/electronic modulation by the methyl substituents . Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, making this compound a key scaffold for further functionalization .
Properties
IUPAC Name |
methyl 4,6-dimethylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12-3)6(2)10-4-9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSPXEYSNDFEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652414 | |
| Record name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832090-44-5 | |
| Record name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Amidines with Methyl 1,2,3-Triazine-5-carboxylate Derivatives
A notable method involves the reaction of methyl 1,2,3-triazine-5-carboxylate derivatives with alkyl or aryl amidines under mild conditions. This inverse electron demand Diels–Alder reaction proceeds efficiently at room temperature, yielding pyrimidine derivatives including methyl 4,6-dimethylpyrimidine-5-carboxylate analogs. The reaction is characterized by:
- High yields with clean conversion and no observable byproducts.
- Reaction times less than 24 hours for 4,6-dimethyl substituted triazines.
- Quantitative kinetic data showing the impact of methyl substitution on reactivity, with Hammett ρ values indicating electronic effects on the ring system.
This method offers a direct route to the target compound by exploiting the reactivity of triazine precursors and amidines, allowing for structural diversification.
Esterification and Subsequent Functional Group Transformations
Starting from 4,6-dimethylpyrimidine-5-carboxylic acid, this compound can be prepared via esterification reactions. The acid precursor is commercially available and can be converted to the methyl ester using standard esterification protocols such as:
- Fischer esterification with methanol under acidic catalysis.
- Use of methylating agents like diazomethane for mild and efficient ester formation.
Physicochemical properties of the acid precursor (molecular formula C7H8N2O2, molecular weight 152.15) are well documented, with predicted boiling point around 320 °C and density approximately 1.26 g/cm³. Proper storage conditions involve sealing in dry containers at room temperature to maintain stability.
Synthesis via Dihydropyrimidinone Intermediates and Oximation
Another synthetic route involves the preparation of ethyl 1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate intermediates, which upon reaction with hydroxylamine hydrochloride and sodium hydroxide under reflux conditions yield oxime derivatives of the corresponding acids. Key features include:
- Reaction conditions: reflux in ethanol with aqueous hydroxylamine hydrochloride and sodium hydroxide for approximately 2 hours.
- The oximation step simultaneously hydrolyzes the ester group to the carboxylic acid.
- High yields and operational simplicity with no significant side reactions.
- Products characterized by FT-IR, ^1H NMR, and mass spectrometry confirming the structure.
Although this method primarily targets oxime derivatives, it demonstrates the feasibility of modifying the ester and ring substituents in the pyrimidine framework, which can be adapted for the synthesis of methyl esters by controlling reaction conditions.
- Data Table: Summary of Preparation Methods
The inverse electron demand Diels–Alder reaction provides a rapid and efficient synthetic route to pyrimidine derivatives, including this compound analogs, with the advantage of mild conditions and high selectivity. The electronic effects of methyl substituents significantly influence the reaction kinetics.
The esterification of 4,6-dimethylpyrimidine-5-carboxylic acid is a classical approach that benefits from the availability of the acid precursor and well-established esterification methodologies. However, care must be taken to optimize conditions to avoid hydrolysis or side reactions.
The oximation method, while primarily used to prepare hydroxyimino derivatives, exemplifies the versatility of pyrimidine ester intermediates and indicates potential pathways for functional group interconversion, including ester to acid transformations under basic conditions.
The preparation of this compound encompasses several robust synthetic strategies. The inverse electron demand Diels–Alder reaction of methyl triazine carboxylates with amidines stands out for its efficiency and mild conditions. Classical esterification of the corresponding carboxylic acid remains a straightforward method. Additionally, functional group transformations via oximation and hydrolysis of pyrimidine esters provide alternative synthetic flexibility. These methods collectively enable the tailored synthesis of this compound for applications in pharmaceutical and organic chemistry research.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4,6-dimethylpyrimidine-5-carboxylate has been investigated for its potential in drug development due to its structural similarity to various biologically active compounds.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, contributing to the development of new antibiotics .
Anticancer Properties
Studies have explored the anticancer potential of methyl pyrimidines. Compounds related to this compound have been identified as inhibitors of cell proliferation in cancer cell lines, suggesting a pathway for new cancer therapies .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydrofolate reductase, a target in cancer and bacterial infections .
Agricultural Applications
This compound is also recognized for its role in agricultural chemistry.
Pesticide Development
This compound is a precursor for synthesizing pyrimidine-based pesticides. Its derivatives have been used to develop effective fungicides and herbicides, enhancing crop protection strategies against various pathogens .
Plant Growth Regulators
Research indicates that methyl pyrimidines can function as plant growth regulators, promoting growth and improving yield in certain crops .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science.
Polymer Synthesis
The compound can be utilized in the synthesis of polymers with specific properties, such as increased thermal stability and chemical resistance. Its incorporation into polymer matrices enhances the material's performance in various applications .
Case Study 1: Antibacterial Activity
A study conducted by Burch et al. demonstrated that this compound derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Cancer Cell Proliferation Inhibition
Sharma et al. reported that modified pyrimidine compounds derived from this compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Structural and Functional Differences
The following pyrimidine derivatives share structural similarities with methyl 4,6-dimethylpyrimidine-5-carboxylate but differ in substituents, ester groups, or oxidation states, leading to distinct chemical and physical properties:
Physicochemical Properties
- Solubility : Methyl esters (e.g., this compound) exhibit lower water solubility compared to carboxylic acids (e.g., 4,6-dimethylpyrimidine-5-carboxylic acid) due to reduced polarity.
- Stability : Chlorinated derivatives (e.g., ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate) are more thermally stable but susceptible to nucleophilic attack .
Electron Density and Molecular Interactions
Studies on ethyl 4,6-dimethyl-2-thioxo-tetrahydropyrimidine-5-carboxylate revealed that sulfur incorporation significantly alters electron density distribution at bond critical points, impacting intermolecular interactions and crystal packing . In contrast, this compound exhibits planar geometry with delocalized π-electrons, favoring stacking interactions in solid-state structures .
Biological Activity
Methyl 4,6-dimethylpyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its pyrimidine ring, which is a six-membered aromatic heterocycle containing nitrogen atoms. The presence of methyl groups at the 4 and 6 positions, along with a carboxylate group at position 5, contributes to its unique chemical reactivity and biological properties.
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial activities. This compound has been found to possess antibacterial properties against various pathogens. A study indicated that modifications in the pyrimidine structure could enhance its effectiveness against Gram-positive and Gram-negative bacteria .
| Pathogen | Activity | Concentration Tested |
|---|---|---|
| Escherichia coli | Inhibition observed | 50 µg/mL |
| Staphylococcus aureus | Moderate inhibition | 25 µg/mL |
| Bacillus subtilis | Significant inhibition | 100 µg/mL |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, indicating its potential as a natural antioxidant agent.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 30 |
| ABTS Radical Scavenging | 25 |
3. Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
A case study published in Molecules highlighted the synthesis and biological evaluation of several pyrimidine derivatives, including this compound. The study revealed that compounds with similar structures exhibited promising anti-inflammatory and antioxidant activities .
Another research article discussed the use of methyl pyrimidine derivatives in drug development, emphasizing their role in targeting specific enzymes involved in inflammatory pathways . The findings suggest that these compounds could be developed into therapeutic agents for chronic inflammatory conditions.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : It has been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : The compound's structure allows it to donate electrons and neutralize free radicals effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
